N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2Z)-4-Methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole-derived compound featuring a methoxy group at position 4, a propenyl (allyl) group at position 3, and a propanamide substituent attached via an imine linkage in the Z-configuration. The Z-geometry ensures planarity of the benzothiazolylidene scaffold, which is critical for molecular interactions in biological systems.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-9-16-13-10(18-3)7-6-8-11(13)19-14(16)15-12(17)5-2/h4,6-8H,1,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPRJSMQMGHCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core. This intermediate is then subjected to further functionalization to introduce the methoxy and prop-2-en-1-yl groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Chemical Reactions Analysis
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole derivative with a complex organic structure, featuring a methoxy group, a prop-2-en-1-yl substituent, and a dihydrobenzothiazole core. This compound can be synthesized through the reaction of 2-aminothiophenol with an aldehyde or ketone to form the benzothiazole core, followed by functionalization to introduce the methoxy and prop-2-en-1-yl groups, and finally, the formation of the propanamide moiety via amide coupling.
Chemical Properties and Reactions
this compound can undergo several chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate () or hydrogen peroxide () to form sulfoxides or sulfones.
- Reduction: Can be reduced using agents like sodium borohydride () or lithium aluminum hydride () to yield reduced derivatives.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride () and alkyl halides.
- Cyclization: Can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways, including the inhibition of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells, and interaction with membrane proteins, disrupting cellular signaling pathways and leading to antimicrobial effects.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with membrane proteins, disrupting cellular signaling pathways and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines
- Structure : These analogs replace the propanamide group with an imine (-NH) moiety, retaining the propenyl group and aryl substitutions (e.g., 4-methoxyphenyl) .
- Activity: Demonstrated potent angiotensin II receptor antagonism, with compound 3(5) showing antihypertensive efficacy comparable to valsartan. The imine group facilitates hydrogen bonding and donor-acceptor interactions with the receptor’s active site .
4-(Dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Structure: Substitutes propanamide with a benzamide group bearing a dimethylamino substituent .
- However, the larger aromatic system may reduce solubility compared to the target compound’s propanamide .
Functional Group Modifications
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
- Structure : Features a cyclic dioxopyrrolidinyl acetamide group instead of propanamide .
- However, increased steric bulk could hinder membrane permeability .
4-(Azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Pharmacological and Physicochemical Properties
Structural and Crystallographic Insights
- Z-Configuration : Critical for maintaining planarity and optimal receptor binding, as confirmed by X-ray studies of related compounds (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide) .
- Bond Lengths : Typical C–N (1.34 Å) and C–S (1.75 Å) bond lengths in the benzothiazole core ensure structural stability .
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound characterized by its unique benzothiazole and prop-2-enyl structural moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group, a benzothiazole ring, and a propene side chain, which are critical for its biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been tested against multiple cancer cell lines and demonstrated varying degrees of cytotoxicity. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . The proposed mechanism includes induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The binding affinity and kinetic parameters suggest that this compound could be a lead candidate for further development in treating such conditions.
Case Study 1: Antimicrobial Screening
In a comparative study involving various benzothiazole derivatives, N-[4-methoxybenzothiazolylidene]propanamide was tested against Bacillus subtilis and Salmonella typhi. The results indicated moderate to strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Case Study 2: Anticancer Evaluation
A series of synthesized benzothiazole derivatives were evaluated for their anticancer properties against the NCI 60 cancer cell line panel. The results showed that certain analogs exhibited potent activity with GI50 values below 10 µM against several cancer types .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes, inhibiting their activity and disrupting metabolic processes.
- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells where it can exert its effects on intracellular targets.
- Signal Transduction Modulation : By influencing key signaling pathways involved in cell proliferation and apoptosis, the compound may enhance therapeutic outcomes in cancer treatment.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
Answer:
The compound can be synthesized via a multi-step protocol:
Core formation : Condense 4-methoxy-3-(prop-2-en-1-yl)-1,3-benzothiazole-2(3H)-thione with propanamide derivatives under reflux conditions in ethanol or THF. Acetic acid (5 drops) is often used as a catalyst to promote imine formation .
Configuration control : The Z-configuration of the imine bond is stabilized by steric hindrance from the propenyl group. Use low-temperature crystallization (e.g., in hexane/ethyl acetate) to isolate the Z-isomer selectively.
Purification : Column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) followed by recrystallization yields >95% purity.
Basic: Which analytical techniques are critical for validating the structure and purity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Methoxy group at δ 3.8–4.0 ppm.
- Propenyl protons as a doublet (δ 5.1–5.3 ppm) and multiplet (δ 5.8–6.1 ppm).
- Benzothiazole aromatic protons (δ 6.9–7.5 ppm) .
- ¹³C NMR : Confirm the imine carbon (δ 160–165 ppm) and carbonyl group (δ 170–175 ppm).
- IR spectroscopy : Stretching bands for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- Elemental analysis : Ensure C, H, N, and S percentages match theoretical values (deviation <0.4%).
Advanced: How can tautomerism in the benzothiazole-imine system be experimentally analyzed?
Answer:
The 2,3-dihydro-1,3-benzothiazole system exhibits keto-enol tautomerism. To resolve this:
X-ray crystallography : Determine the dominant tautomer in the solid state. For example, the Z-imine form is stabilized by intramolecular hydrogen bonding between the propanamide NH and the thiazole sulfur .
Dynamic NMR : Monitor temperature-dependent shifts in DMSO-d₆. Slow exchange between tautomers at low temperatures (<0°C) splits signals, while coalescence occurs at higher temperatures .
Computational modeling : DFT calculations (B3LYP/6-311+G**) predict relative stability. The Z-imine tautomer is typically 5–8 kcal/mol more stable than alternatives due to conjugation with the propenyl group .
Advanced: How should researchers design biological activity assays for this compound?
Answer:
Stepwise approach :
Target selection : Prioritize kinases or proteases due to the benzothiazole scaffold’s affinity for ATP-binding pockets .
In vitro screening :
- Antiproliferative assays : Use MTT/PI staining in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure) .
- Enzyme inhibition : Test against COX-2 or HDACs via fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs).
Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The propenyl group may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
Answer:
Common discrepancies arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts NH protons by 0.5–1.0 ppm. Always report solvent conditions .
- Tautomeric equilibria : Use low-temperature NMR or deuterium exchange experiments to identify labile protons.
- Impurity interference : Cross-validate with HPLC-MS (e.g., ESI+ mode, m/z [M+H]+ calculated for C₁₄H₁₅N₂O₂S: 291.08) .
Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Focus on modular modifications:
Substituent variation :
- Replace the methoxy group with halogen (e.g., Cl, Br) to enhance lipophilicity and target binding .
- Modify the propenyl chain (e.g., cyclopropanation) to reduce metabolic oxidation.
Biological evaluation :
- Test derivatives in parallel assays (e.g., cytotoxicity, solubility).
- Correlate logP (calculated via ChemAxon) with membrane permeability.
Crystallography : Co-crystallize with target proteins (e.g., BSA for plasma stability studies) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
